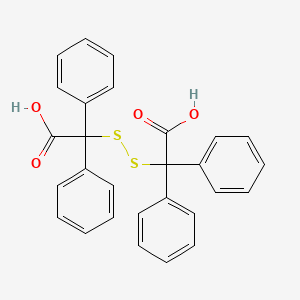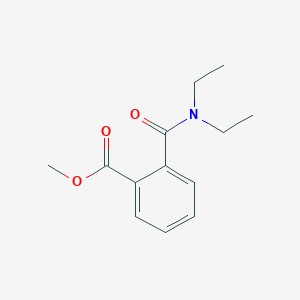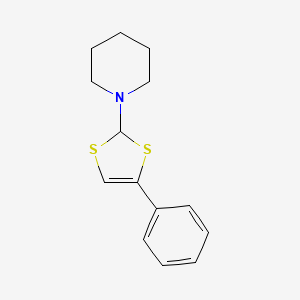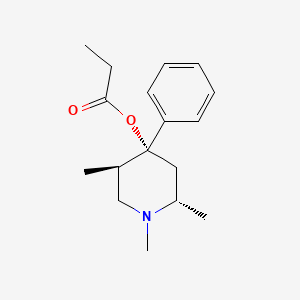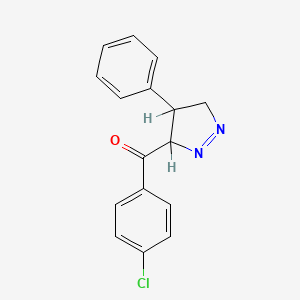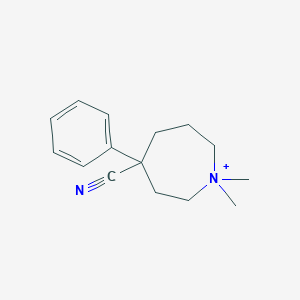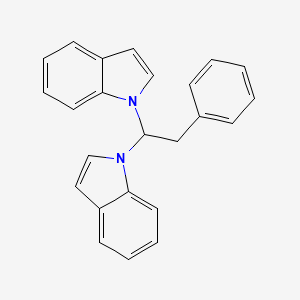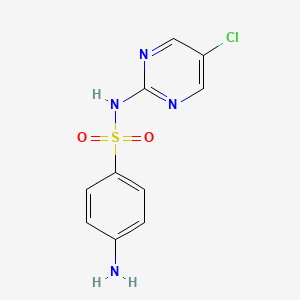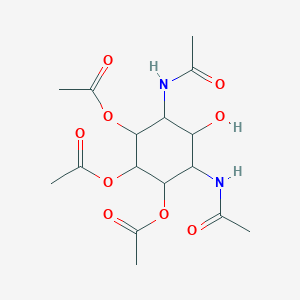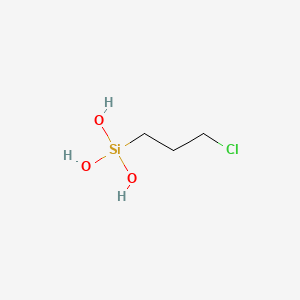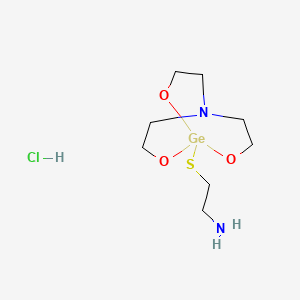
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride is a complex organogermanium compound This compound is notable for its unique bicyclic structure, which includes oxygen, nitrogen, and germanium atoms
准备方法
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride typically involves multiple steps. The synthetic route generally starts with the preparation of the bicyclic core structure, followed by the introduction of the aminoethylthio group. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
化学反应分析
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The aminoethylthio group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular membranes, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride can be compared with other similar compounds, such as:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound has a silicon atom instead of germanium and exhibits different chemical properties.
2,8,9-Trioxa-5-aza-1-phosphabicyclo(3.3.3)undecane: This compound contains a phosphorus atom and has unique reactivity compared to the germanium analog. The uniqueness of this compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
124186-98-7 |
|---|---|
分子式 |
C8H19ClGeN2O3S |
分子量 |
331.40 g/mol |
IUPAC 名称 |
2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18GeN2O3S.ClH/c10-1-8-15-9-12-5-2-11(3-6-13-9)4-7-14-9;/h1-8,10H2;1H |
InChI 键 |
PGVMDCSNIUIYHW-UHFFFAOYSA-N |
规范 SMILES |
C1CO[Ge]2(OCCN1CCO2)SCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



